molecular formula C7H7FINO B8390109 2-(2-Fluoro-5-iodopyridin-3-yl)ethanol

2-(2-Fluoro-5-iodopyridin-3-yl)ethanol

Cat. No. B8390109
M. Wt: 267.04 g/mol
InChI Key: ZVTGWHHXSARLPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08314087B2

Procedure details

To a microwave tube was added 2-(2-fluoro-5-iodopyridin-3-yl)ethanol (0.09 g, 0.3 mmol), 4-methylthiophen-2-ylboronic acid (0.2 g, 1 mmol), palladium fibrecatalyst (0.010 mg, 10% wt), potassium carbonate (2 M, 0.3 mL, 0.7 mmol), and dioxane (3 mL). The vial was sealed and placed into CEM microwave for 20 min. at 150° C., with 80 Watts of power via Powermax. The reaction mixture was partitioned between water/CH2Cl2. The aqueous layer was extracted with CH2Cl2 and the combined organic layers were dried over MgSO4 and concentrated. The crude product was purified using SiO2 chromatography with hexane:acetone (90%:10%) to afford the product as colorless liquid (65 mg). MS (ESI pos. ion) m/z (MH+): 238.3. Calc'd exact mass for C12H12FNOS: 237.1. 1H NMR (300 MHz, Chloroform-d) δ ppm 1.54-1.64 (m, 1 H) 2.30 (s, 3 H) 2.94 (t, J=6.36 Hz, 2 H) 3.95 (q, J=6.24 Hz, 2 H) 6.92 (s, 1 H) 7.11 (s, 1 H) 7.84 (d, J=9.06 Hz, 1 H) 8.27 (s, 1 H).
Quantity
0.09 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([CH2:8][CH2:9][OH:10])=[CH:6][C:5](I)=[CH:4][N:3]=1.[CH3:12][C:13]1[CH:14]=[C:15](B(O)O)[S:16][CH:17]=1.C(=O)([O-])[O-].[K+].[K+]>[Pd].O1CCOCC1>[F:1][C:2]1[C:7]([CH2:8][CH2:9][OH:10])=[CH:6][C:5]([C:15]2[S:16][CH:17]=[C:13]([CH3:12])[CH:14]=2)=[CH:4][N:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.09 g
Type
reactant
Smiles
FC1=NC=C(C=C1CCO)I
Name
Quantity
0.2 g
Type
reactant
Smiles
CC=1C=C(SC1)B(O)O
Name
Quantity
0.3 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was sealed
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between water/CH2Cl2
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC1=NC=C(C=C1CCO)C=1SC=C(C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 65 mg
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.